2-amino-4-hydroxy-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Description
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-amino-5-(3-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-3-2-4-8(5-7)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20) |
InChI Key |
KELBVIAXJKVCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The NHC-catalyzed aza-Claisen rearrangement provides a metal-free route to dihydropyrido[2,3-d]pyrimidine scaffolds. This method employs 6-aminouracil derivatives as stable α,β-di-electron-withdrawing group (di-EWG) vinylogous amides, which undergo oxidative coupling with α,β-unsaturated aldehydes (enals) in the presence of NHC precursors. The reaction proceeds via acyl azolium intermediates, enabling a-sigmatropic rearrangement to form the bicyclic core (Fig. 1).
Key Reaction Parameters
Synthetic Procedure
Preparation of 1,3-Disubstituted 6-Aminouracils :
Coupling with Enals :
- 6-Aminouracil (0.3 mmol) reacts with enals (0.3 mmol) in toluene under NHC catalysis (rt, 20 h).
- The product is isolated via column chromatography after quenching with aqueous HCl.
Table 1: Substrate Scope for NHC-Catalyzed Synthesis
| Enal Substituent | 6-Aminouracil Substituent | Yield (%) |
|---|---|---|
| 4-NO₂C₆H₄ | 1,3-Dimethyl | 92 |
| 3-ClC₆H₄ | 1-Benzyl-3-methyl | 88 |
| C₆H₅ | 1,3-Diethyl | 85 |
Cyclocondensation of 6-Aminouracil with α,β-Unsaturated Ketones
Reaction Pathway
This method constructs the pyrido[2,3-d]pyrimidine core via cyclocondensation of 6-aminouracil with α,β-unsaturated ketones under inert conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization, forming the fused ring system.
Optimized Conditions
Functionalization at C5
Introducing the 3-methylphenyl group at C5 requires pre-functionalized α,β-unsaturated ketones. For example, chalcone derivatives bearing a 3-methylphenyl moiety are synthesized via Claisen-Schmidt condensation:
$$
\text{3-Methylacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{3-Methylchalcone}
$$
Table 2: Cyclocondensation Yields with Substituted Chalcones
| Chalcone Substituent | 6-Aminouracil Derivative | Yield (%) |
|---|---|---|
| 3-MeC₆H₄ | 1,3-Dimethyl | 75 |
| 4-MeOC₆H₄ | 1-Benzyl | 68 |
Michael Addition-Ring Closure Strategy
Two-Step Synthesis
Adapted from methods used for analogous pyridopyrimidines, this approach involves:
- Michael Addition : Reacting methyl acrylate with malononitrile derivatives in methanol with NaOMe.
- Ring Closure : Treating the intermediate with guanidine hydrochloride in 1,4-dioxane at reflux.
Representative Protocol
- Step 1 :
$$
\text{Malononitrile} + \text{Methyl acrylate} \xrightarrow{\text{NaOMe, MeOH}} \text{2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile}
$$
Yield: 82%
Limitations
- Requires pre-functionalized starting materials.
- Low regioselectivity for C5 substitution.
Post-Synthetic Functionalization via Ullmann Coupling
Introducing the 3-Methylphenyl Group
The Ullmann coupling enables late-stage functionalization of the pyrido[2,3-d]pyrimidine core at C5. Using CuI/1,10-phenanthroline as a catalyst, aryl iodides couple with brominated intermediates:
$$
\text{5-Bromo intermediate} + \text{3-Methylphenylboronic acid} \xrightarrow{\text{CuI, Phen}} \text{5-(3-Methylphenyl) product}
$$
Optimized Conditions
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield Range (%) | Scalability | Functionalization Flexibility |
|---|---|---|---|
| NHC-Catalyzed Rearrangement | 85–95 | Moderate | High |
| Cyclocondensation | 68–78 | High | Moderate |
| Michael Addition-Ring Closure | 65–72 | Low | Low |
| Ullmann Coupling | 70–85 | High | High |
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substituents.
Substitution: The amino and methylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its anticancer, antitrypanosomal, and antiplasmodial activities.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-7(6H)-ones exhibit diverse substitution patterns that dictate their biological profiles. Below is a comparative analysis of the target compound with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Selected Pyrido[2,3-d]pyrimidin-7(6H)-ones
Notes:
- Bond Saturation : Compounds with a C5-C6 single bond (5,6-dihydro derivatives) are often prioritized for kinase inhibition, while fully unsaturated analogs (C5-C6 double bond) target receptors like HDAC6 .
- C4 Substituents: The hydroxy group in the target compound is less common than carbonyl or amino groups but may offer unique hydrogen-bonding interactions. Ethynyl or deuterated groups at C4 enhance metabolic stability .
- C5 Substituents : Aryl groups (e.g., 3-methylphenyl) at C5 improve selectivity for tyrosine kinases, whereas smaller substituents (e.g., methyl) favor CDK2 inhibition .
Table 2: Substitution Pattern Prevalence in 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones
| Position | Most Common Substituents | Frequency | Biological Relevance |
|---|---|---|---|
| C2 | Nitrogen-based (e.g., NH2, NHR) | 43.78% | Critical for ATP-binding pocket interactions |
| C4 | Oxygen-based (e.g., OH, CO) | 21.02% | Modulates solubility and kinase affinity |
| C5 | Aryl (e.g., phenyl) | 75.55% | Enhances lipophilicity and receptor selectivity |
| C6 | Hydrogen | 78.10% | Maintains planar conformation for binding |
Key Research Findings
Synthetic Accessibility : The target compound’s microwave-assisted synthesis (65–70% yield) is superior to traditional methods for similar derivatives, enabling rapid library diversification .
Biological Selectivity: Unlike pyrrolo[2,3-d]pyrimidinones, 5,8-dihydropyrido analogs exhibit higher selectivity for tyrosine kinases over CDK2, attributed to the C5 aryl group and C4 hydroxy substitution .
Metabolic Stability : Deuterated analogs (e.g., ) demonstrate that strategic substitution at C4 (e.g., ethynyl) reduces oxidative metabolism, extending half-life in vivo .
Structural Trends : Over 78% of 5,6-dihydropyrido derivatives retain hydrogen at C6 to preserve conformational flexibility, while C5 aryl groups dominate for hydrophobic interactions .
Biological Activity
2-amino-4-hydroxy-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a 3-methylphenyl substituent. Its potential applications span various therapeutic areas, particularly in cancer treatment and enzyme inhibition.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has shown promise as an inhibitor of histone deacetylases (HDACs) and protein kinases, which are critical in regulating cellular processes such as gene expression and cell proliferation.
Enzyme Inhibition
- Histone Deacetylases (HDACs) : The compound's interaction with HDACs can lead to increased acetylation of histones, thereby influencing gene expression patterns associated with cancer progression. In vitro studies have demonstrated that derivatives of this compound exhibit significant HDAC inhibitory activity, suggesting its potential as an anticancer agent .
- Protein Kinases : The compound may also inhibit various protein kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can disrupt oncogenic signaling and promote apoptosis in cancer cells .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines : Studies have shown that this compound can induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research suggests that:
- Substituents at C2 and C4 : The presence of different substituents at these positions can significantly alter the compound's selectivity and potency against specific targets .
- C5 and C6 Positioning : The substitution pattern at C5 and C6 is crucial for determining the selectivity towards different receptors. Variations in these positions can lead to compounds with distinct biological profiles .
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of the compound against several human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) .
Case Study 2: Inhibition of COX-2
In a separate study focusing on its anti-inflammatory properties, the compound was tested for its ability to inhibit COX-2 in vitro. It was found to suppress COX-2 activity with an IC50 value of approximately 0.04 µmol, similar to that of celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. Does the compound exhibit synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
